5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
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Overview
Description
3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thiazole Ring: This step involves the formation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis or other suitable methods.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Material Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, given its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), share structural similarities.
Pyridazine Derivatives: Other pyridazine-based compounds, like pyridazine-3-carboxylic acid, have similar core structures but different functional groups.
Uniqueness
What sets 3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE apart is its unique combination of functional groups, which may confer distinct electronic, chemical, and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20FN3S2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C23H20FN3S2/c1-14-4-5-15(2)18(12-14)13-28-21-11-10-20(26-27-21)22-16(3)25-23(29-22)17-6-8-19(24)9-7-17/h4-12H,13H2,1-3H3 |
InChI Key |
PEAKDJUTGADLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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